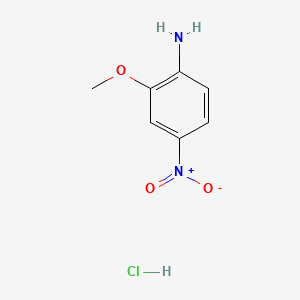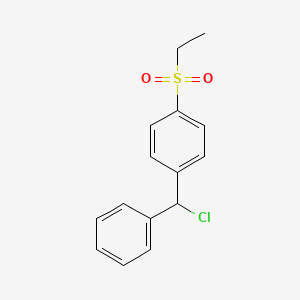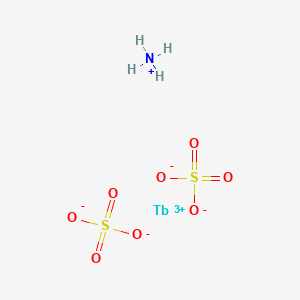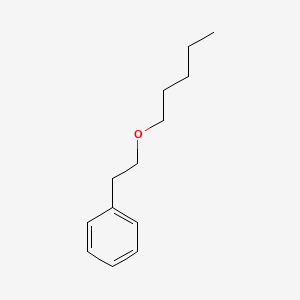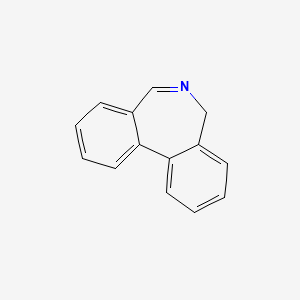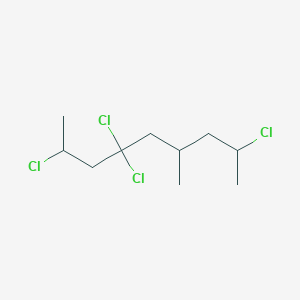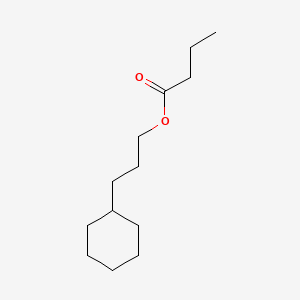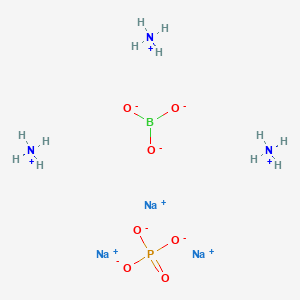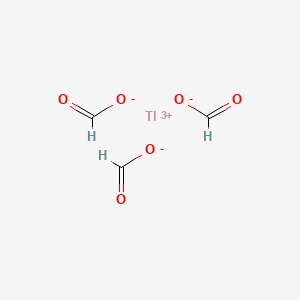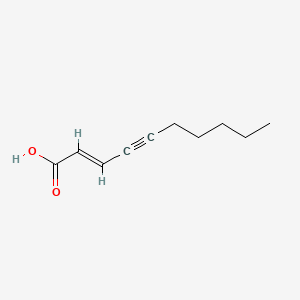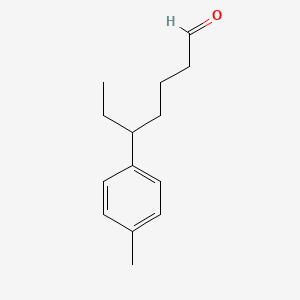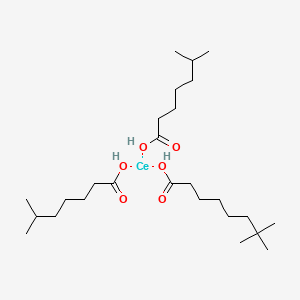
Bis(isooctanoato-O)(neodecanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Isooctanoato-o)(neodecanoato-o)cerium: is a cerium-based organometallic compound with the chemical formula C26H52CeO6 . It is known for its unique chemical properties and applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Isooctanoato-o)(neodecanoato-o)cerium typically involves the reaction of cerium salts with isooctanoic acid and neodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis-(Isooctanoato-o)(neodecanoato-o)cerium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(Isooctanoato-o)(neodecanoato-o)cerium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.
Substitution: The organic ligands can be substituted with other ligands, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Organic ligands such as carboxylic acids or phosphines in an organic solvent.
Major Products Formed:
Oxidation: Cerium oxide (CeO2) and related derivatives.
Reduction: Lower oxidation state cerium compounds.
Substitution: Various cerium complexes with different organic ligands.
Scientific Research Applications
Chemistry: Bis-(Isooctanoato-o)(neodecanoato-o)cerium is used as a catalyst in organic synthesis, particularly in reactions requiring cerium-based catalysts .
Biology: The compound is studied for its potential biological applications, including its role in redox reactions and as a potential therapeutic agent .
Medicine: Research is ongoing to explore the use of bis-(Isooctanoato-o)(neodecanoato-o)cerium in medical applications, such as drug delivery systems and imaging agents .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including ceramics and polymers, due to its unique chemical properties .
Mechanism of Action
The mechanism by which bis-(Isooctanoato-o)(neodecanoato-o)cerium exerts its effects involves its ability to participate in redox reactions. The cerium center can undergo oxidation and reduction, making it a versatile catalyst in various chemical processes. The molecular targets and pathways involved include interactions with organic substrates and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
- Bis-(2-ethylhexanoato-o)cerium
- Bis-(neodecanoato-o)cerium
- Bis-(octanoato-o)cerium
Comparison: Bis-(Isooctanoato-o)(neodecanoato-o)cerium is unique due to its specific combination of isooctanoic acid and neodecanoic acid ligands. This combination imparts distinct chemical properties, such as enhanced solubility and stability, compared to other cerium-based compounds .
Properties
CAS No. |
85443-75-0 |
|---|---|
Molecular Formula |
C26H52CeO6 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;2*1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
YANNEYFJWMZEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


